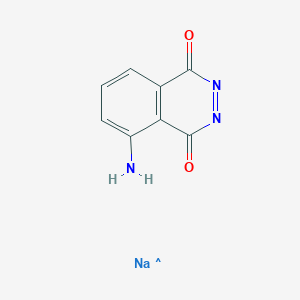
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) sulfate, iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of phthalazine and phthalimide, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The chemiluminescent properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are due to its ability to undergo oxidation in the presence of an oxidizing agent, producing light. The reaction involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state . This process is catalyzed by metal ions such as copper(II) or iron(III) .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophthalhydrazide: Another chemiluminescent compound with similar properties.
5-Aminouracil: A compound with similar structural features but different chemical properties.
2,5-Dihydroxy-1,4-benzoquinone: Shares some reactivity patterns with 5-Amino-2,3-dihydrophthalazine-1,4-dione.
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is unique due to its high efficiency in producing chemiluminescence, making it particularly valuable in forensic science and analytical chemistry .
Propriétés
Formule moléculaire |
C8H5N3NaO2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
InChI |
InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2; |
Clé InChI |
FGRQDRZHUVRSBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

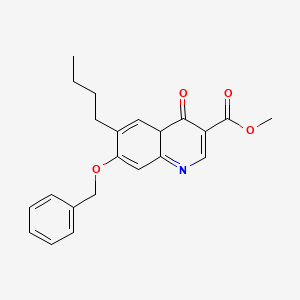
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
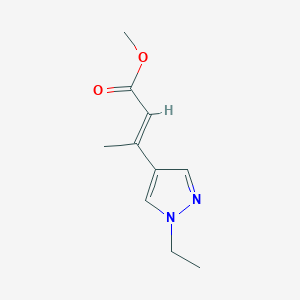

![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
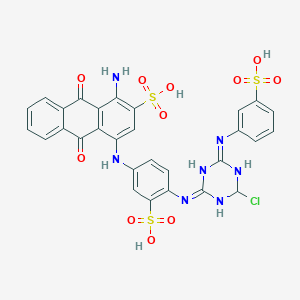
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)

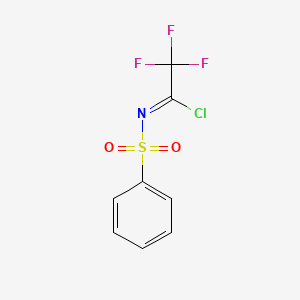
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
